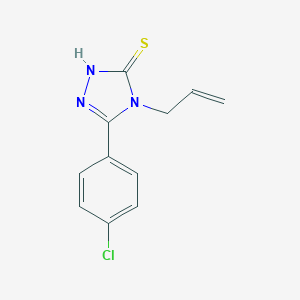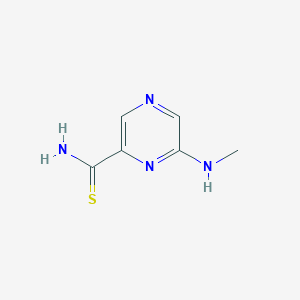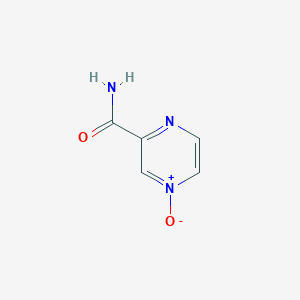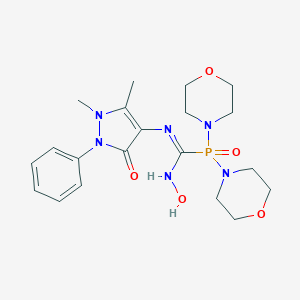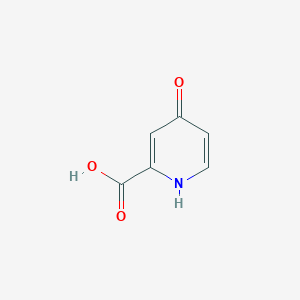
4-Hydroxypicolinic acid
Descripción general
Descripción
4-Hydroxypicolinic acid is a chemical compound with the formula C6H5NO3 . It is a derivative of pyridine and has a molecular weight of 139.11 g/mol . The IUPAC name for this compound is 4-oxo-1,4-dihydropyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Hydroxypicolinic acid involves the hydrolysis reaction of the nitrile group of the 4-alkoxy-3-hydroxypicolinonitriles . The starting picolinonitriles are typically suspended in a strong, aqueous mineral acid reaction medium and heated for a period of time at elevated temperature with good mixing .Molecular Structure Analysis
The molecular structure of 4-Hydroxypicolinic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 15 bonds. There are 10 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
4-Hydroxypicolinic acid has been shown to be an anti-viral in vitro and in vivo . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .Physical And Chemical Properties Analysis
4-Hydroxypicolinic acid is a crystal - powder in physical form and its color ranges from white to very pale yellow . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación
Chelation Behavior and Proton-Related Phenomena
4-Hydroxypicolinic acid has been studied for its kinetics and thermodynamics in proton-related reactions, using density functional theory. These studies have revealed preferences for certain forms (e.g., zwitterionic) over others in hydroxypicolinic acids, and provided insights into their complexation behaviors with metals like copper(II) (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Magnetic Properties and Complex Formation with Metals
Research on cobalt(II) complexes with hydroxypicolinic acids, including 3-hydroxypicolinic acid, highlights their magnetic properties and the structural characteristics of these complexes (Girginova et al., 2005). Similar studies have been conducted on cobalt(II) and other metal complexes, emphasizing their N,O-chelating coordination and crystal structures (Kukovec, Popović, Pavlović, & Linarić, 2008).
Antimicrobial Activities and DNA Interactions
4-Hydroxypicolinic acid derivatives have been characterized for their antimicrobial activities against various bacteria and fungi, and their interactions with DNA have been studied through molecular docking simulations (Tamer et al., 2018).
Lanthanide Luminescent Materials
The formation of new lanthanide complexes with 3-hydroxypicolinic acid for use in luminescent materials has been explored. These complexes are characterized by their photoluminescence and structural properties, making them promising for applications in nanocomposite materials (Soares-Santos et al., 2003).
Catalytic Abilities in Organic Reactions
Studies on vanadium(IV) complexes with 3-hydroxypicolinic acid demonstrate their catalytic capabilities in the oxidation of benzyl alcohols with molecular oxygen. These complexes have been noted for their high turnover numbers and potential for catalyst recycling (Kodama et al., 2009).
Solution Study and Spectral Analysis of Metal Complexes
Research has also focused on the solution speciation and spectral characteristics of oxovanadium(IV) complexes with hydroxypicolinic acids, providing insights into the binding properties and potential relationships with insulin-mimetic activity (Kiss et al., 2000).
Applications in Mass Spectrometry
4-Hydroxypicolinic acid and its derivatives have been utilized as matrices in mass spectrometry, particularly for the analysis of biopolymers like DNA and proteins. These studies have highlighted their effectiveness in enhancing detection sensitivity and clarity (Taranenko et al., 1994).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-1-2-7-5(3-4)6(9)10/h1-3H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXLHBCSVDDTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352740 | |
| Record name | 4-Hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypicolinic acid | |
CAS RN |
22468-26-4 | |
| Record name | 4-Hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-pyridinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Hydroxypicolinic acid interact with metal ions, and what are the implications of these interactions?
A1: 4-Hydroxypicolinic acid (4-HPA) acts as a bidentate ligand, readily forming stable chelates with various metal ions. [] This interaction involves the donation of electron pairs from both the oxygen of the hydroxyl group and the nitrogen atom in the pyridine ring to the metal center. [] The stability of these complexes is influenced by the nature of the metal ion and the presence of other ligands in the system. For instance, studies have shown that 4-HPA forms particularly stable complexes with cobalt (II) ions, exceeding the stability observed with similar ligands like picolinic acid N-oxide. [] This enhanced stability is attributed to the presence of the hydroxyl group in the 4-position of the pyridine ring. These metal complexes have potential applications in various fields, including catalysis and material science.
Q2: How does the structure of 4-Hydroxypicolinic acid contribute to its effectiveness in improving the performance of perovskite solar cells?
A2: 4-HPA's molecular structure is key to its beneficial effects on FAPbI3 perovskite solar cells. Density functional theory (DFT) calculations highlight 4-HPA's prominent electron delocalization properties, which facilitate charge transfer at the perovskite film interface. [] Furthermore, 4-HPA can form multiple bonding interactions with the perovskite layer: hydrogen bonds, Pb-O, and Pb-N dative bonds. [] This multifunctional binding effectively passivates the perovskite surface, reducing trap density and suppressing nonradiative recombination, ultimately leading to improved device performance. []
Q3: What is the impact of substituent groups on the chelation behavior of 4-Hydroxypicolinic acid and its derivatives?
A3: While specific research on the substituent effects of 4-HPA itself is limited within the provided abstracts, studies on closely related hydroxypicolinic acid compounds provide valuable insights. [] The presence and position of substituent groups on the pyridine ring can significantly influence the compound's proton-related phenomena and its ability to form chelates with metal ions. [] These effects likely stem from alterations in electron density distribution within the molecule, directly impacting its binding affinity and overall stability constants with metal ions. Further computational studies, particularly using DFT methods, can provide a deeper understanding of the specific impact of various substituents on 4-HPA's chelation behavior. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



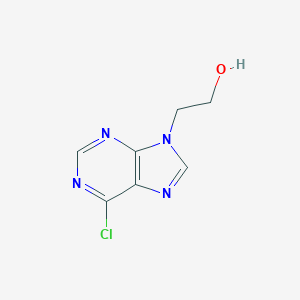
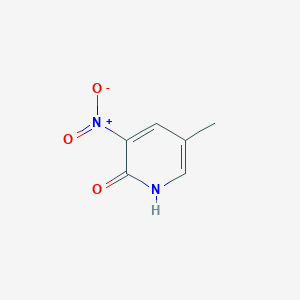

![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)

![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)


![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
